molecular formula C17H20N2O3S B11086828 (1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide

(1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide

Cat. No.: B11086828
M. Wt: 332.4 g/mol
InChI Key: IQPWNKNOSUBYAQ-UHFFFAOYSA-N
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Description

(1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide: is an organic compound with a complex structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide typically involves multiple steps:

    Formation of the Ethanimidamide Backbone: This can be achieved through the reaction of an appropriate amine with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Hydroxylation and Methylation: The aromatic ring can be hydroxylated and methylated using specific reagents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

(1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and hydroxyl groups may play key roles in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both sulfonyl and hydroxyl groups in (1E)-N-(4-hydroxy-2,3-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide provides unique reactivity and potential for diverse applications.
  • Its specific substitution pattern on the aromatic rings distinguishes it from other similar compounds, offering unique properties and reactivity.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-hydroxy-2,3-dimethylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide

InChI

InChI=1S/C17H20N2O3S/c1-11-5-7-15(8-6-11)23(21,22)19-14(4)18-16-9-10-17(20)13(3)12(16)2/h5-10,20H,1-4H3,(H,18,19)

InChI Key

IQPWNKNOSUBYAQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=C(C(=C(C=C2)O)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=C(C(=C(C=C2)O)C)C

Origin of Product

United States

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